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Compound of Interest

Compound Name: (4-Methylpyrimidin-2-yl)methanol

Cat. No.: B585209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization

of (4-Methylpyrimidin-2-yl)methanol (CAS No. 142650-13-3). While experimental

spectroscopic data for this specific compound is not publicly available in common databases,

this document outlines the expected spectral characteristics based on its chemical structure

and provides standardized protocols for obtaining Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to assist researchers in

the identification, characterization, and quality control of (4-Methylpyrimidin-2-yl)methanol
and related heterocyclic compounds in a drug discovery and development context.

Introduction
(4-Methylpyrimidin-2-yl)methanol is a heterocyclic compound containing a pyrimidine ring, a

methyl group, and a hydroxymethyl substituent. Its molecular formula is C₆H₈N₂O, and it has a

molecular weight of 124.14 g/mol . The structural features of this molecule make it a potential

building block in medicinal chemistry for the synthesis of novel therapeutic agents. Accurate

spectroscopic characterization is paramount for confirming the identity and purity of this

compound. This guide details the standard methodologies for acquiring and interpreting NMR,

IR, and MS data for this class of molecules.
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Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for (4-Methylpyrimidin-2-
yl)methanol, this section provides predicted data based on the analysis of its chemical

structure and comparison with similar compounds. These predictions serve as a reference for

researchers who synthesize or acquire this compound.

Predicted ¹H NMR Data
The expected proton NMR spectrum of (4-Methylpyrimidin-2-yl)methanol would exhibit

distinct signals corresponding to the different types of protons in the molecule.

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Pyrimidine-H (at C5) ~7.0-7.2 Doublet 1H

Pyrimidine-H (at C6) ~8.4-8.6 Doublet 1H

Methylene (-CH₂OH) ~4.6-4.8 Singlet 2H

Methyl (-CH₃) ~2.4-2.6 Singlet 3H

Hydroxyl (-OH)

Variable (depends on

solvent and

concentration)

Singlet 1H

Predicted ¹³C NMR Data
The carbon NMR spectrum would provide information on the carbon skeleton of the molecule.
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Carbon Predicted Chemical Shift (δ, ppm)

Pyrimidine-C (C2) ~165-170

Pyrimidine-C (C4) ~160-165

Pyrimidine-C (C6) ~150-155

Pyrimidine-C (C5) ~118-122

Methylene (-CH₂OH) ~60-65

Methyl (-CH₃) ~20-25

Predicted IR Data
The infrared spectrum is expected to show characteristic absorption bands for the functional

groups present in the molecule.

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H stretch (alcohol) 3200-3600 Strong, broad

C-H stretch (aromatic) 3000-3100 Medium

C-H stretch (aliphatic) 2850-3000 Medium

C=N stretch (pyrimidine) 1550-1650 Medium to Strong

C=C stretch (pyrimidine) 1400-1500 Medium to Strong

C-O stretch (alcohol) 1000-1200 Strong

Predicted Mass Spectrometry Data
In a mass spectrum, the molecular ion peak (M⁺) would be observed, along with characteristic

fragmentation patterns.
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Ion Predicted m/z

[M]⁺ 124.06

[M-H]⁺ 123.05

[M-OH]⁺ 107.06

[M-CH₂OH]⁺ 93.05

Experimental Protocols
The following sections provide detailed, standardized methodologies for the spectroscopic

analysis of small organic molecules like (4-Methylpyrimidin-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and

dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[1]

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex

mixer.[1]

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5

mm NMR tube to remove any particulate matter.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Insert the NMR tube into the spinner turbine and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Data Acquisition:

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8-16 scans are

sufficient.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger

number of scans (e.g., 1024 or more) will be necessary due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

Data Processing:

Apply Fourier transformation to the raw data.

Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the

residual solvent peak.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

This is often the simplest method for solid samples.

Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet):

Grind a few milligrams of the sample with approximately 100-200 mg of dry potassium

bromide (KBr) powder in an agate mortar and pestle.[2]

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Sample Preparation (Thin Film):

Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or

acetone).[3]

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to

evaporate, leaving a thin film of the compound.[3]

Data Acquisition:

Place the prepared sample (ATR unit, KBr pellet holder, or salt plate) in the sample

compartment of an FTIR spectrometer.

Record a background spectrum of the empty sample holder (or pure KBr pellet).

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:
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Sample Preparation:

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as

methanol, acetonitrile, or a mixture with water.

Instrumentation and Ionization:

Use a mass spectrometer equipped with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which

are soft ionization techniques suitable for this type of molecule.[4]

For more detailed fragmentation analysis, Gas Chromatography-Mass Spectrometry (GC-

MS) with Electron Ionization (EI) can be used if the compound is sufficiently volatile and

thermally stable.[5]

Data Acquisition:

Introduce the sample into the ion source via direct infusion or through a chromatographic

system (LC-MS or GC-MS).

Acquire the mass spectrum in positive or negative ion mode. For (4-Methylpyrimidin-2-
yl)methanol, positive ion mode is likely to be more informative, detecting the protonated

molecule [M+H]⁺.

If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting

the molecular ion and subjecting it to collision-induced dissociation (CID).

Data Analysis:

Identify the molecular ion peak to confirm the molecular weight of the compound.

Analyze the fragmentation pattern to gain further structural information.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship of the spectroscopic techniques.
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Caption: Experimental workflow for the spectroscopic analysis of a chemical compound.
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Caption: Relationship between spectroscopic techniques and the structural information

obtained.

Conclusion
While experimental spectra for (4-Methylpyrimidin-2-yl)methanol are not readily found in the

public domain, this guide provides a solid foundation for its spectroscopic characterization. The

predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocols, will

enable researchers to confidently identify and assess the purity of this compound. The

application of these standard spectroscopic techniques is fundamental to advancing research

and development in medicinal chemistry and related scientific fields.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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